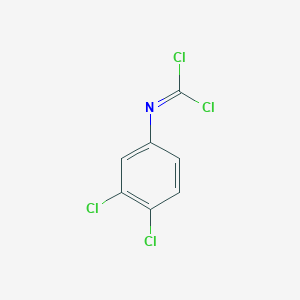

3,4-Dichlorophenylisocyanide dichloride

説明

Direct Chlorination Approaches for Aryl Isocyanides

A fundamental route to obtaining aryl isocyanide dichlorides is through the direct chlorination of an aryl isocyanide precursor. This method capitalizes on the addition of chlorine across the carbon-nitrogen triple bond of the isocyanide group.

The reaction involving the chlorination of isocyanides is a known transformation that yields isocyanide dichlorides (Ar-N=CCl₂). wikipedia.org This process involves treating the aryl isocyanide with a suitable chlorinating agent, most commonly elemental chlorine (Cl₂). The reaction proceeds via the addition of two chlorine atoms to the isocyanide carbon.

The general transformation can be represented as: Ar-N≡C + Cl₂ → Ar-N=CCl₂

Phenyl and substituted phenyl isocyanide dichlorides are recognized as potential byproducts in certain industrial processes, such as polyurethane production, underscoring their formation under specific chlorination conditions. researchgate.netfigshare.com

Optimizing the reaction conditions is crucial to maximize the yield of the desired isocyanide dichloride while minimizing side reactions, such as chlorination of the aromatic ring. Key parameters that are typically controlled include temperature, solvent, and the rate of chlorine addition. The reaction is often carried out in an inert solvent, such as a chlorinated hydrocarbon, at low temperatures to control the exothermicity and selectivity of the reaction. icheme.org

Table 1: Typical Reaction Parameters for Aryl Isocyanide Chlorination

| Parameter | Condition | Purpose |

|---|---|---|

| Chlorinating Agent | Chlorine (Cl₂) gas | Primary reactant for addition to the isocyanide |

| Solvent | Carbon tetrachloride, Dichloromethane | Provides an inert medium for the reaction |

| Temperature | 0 to 10 °C | To control reaction rate and prevent side reactions |

| Control | Slow, controlled addition of chlorine | To manage exothermicity and improve selectivity |

Conversion from Aryl Isothiocyanates

An alternative and widely used method for preparing aryl isocyanide dichlorides is the chlorination of aryl isothiocyanates. This pathway involves the replacement of the sulfur atom with two chlorine atoms.

The conversion of aryl isothiocyanates (also known as aryl thiocarbimides) to aryl isocyanide dichlorides through the action of chlorine is a well-established synthetic method. rsc.org For the synthesis of the title compound, 3,4-Dichlorophenyl isothiocyanate serves as the starting material. chemeo.comnist.gov The reaction involves passing chlorine gas through a solution of the isothiocyanate.

The reaction is typically performed in an inert solvent, and the sulfur is eliminated as sulfur dichloride or other sulfur-chlorine species.

Table 2: Research Findings for Isothiocyanate to Isocyanide Dichloride Conversion

| Starting Material | Reagent | Product | Solvent | Reference |

|---|---|---|---|---|

| α-Naphthylthiocarbimide | Chlorine (Cl₂) | α-Naphthylisocyanide dichloride | Chloroform | rsc.org |

During the chlorination of aryl isothiocyanates, several byproducts can be formed. The primary inorganic byproduct is typically sulfur dichloride (SCl₂), which is volatile. Depending on the reaction conditions, further reactions can lead to the formation of sulfur tetrachloride (SCl₄) or disulfur (B1233692) dichloride (S₂Cl₂). Additionally, if the reaction temperature is not carefully controlled or if an excess of chlorine is used, electrophilic substitution on the aromatic ring can occur, leading to further chlorinated aromatic byproducts. Careful monitoring of the reaction stoichiometry and temperature is necessary to minimize these impurities. icheme.org

Phosgenation-Related Pathways and Derivatives

Isocyanide dichlorides are structurally related to phosgene (B1210022) and are sometimes referred to as phosgene imines. Their synthesis can be achieved through pathways involving phosgene or its derivatives, typically starting from primary amines or their formamides.

One pathway involves the dehydration of N-arylformamides using reagents like phosphorus oxychloride (POCl₃) or phosgene. wikipedia.org The reaction with phosgene, for instance, converts the formamide (B127407) into the corresponding isocyanide dichloride.

Another complex pathway originates from the phosgenation of amines. In some industrial processes, aryl isocyanates can react with precursor amines to form diaryl ureas. Further phosgenation can lead to intermediates known as substituted chloroformamidine-N-carbonyl chlorides (CCC), which can subsequently break down to yield the desired aryl isocyanide dichlorides (ArN=CCl₂). researchgate.net This indicates that under specific high-temperature phosgenation conditions, isocyanide dichlorides can be formed as derivatives.

Table 3: Summary of Phosgenation-Related Synthetic Pathways

| Precursor | Reagent(s) | Intermediate(s) | Final Product |

|---|---|---|---|

| N-Arylformamide | Phosgene (COCl₂) | Vilsmeier-type adduct | Aryl isocyanide dichloride |

Structure

3D Structure

特性

IUPAC Name |

1,1-dichloro-N-(3,4-dichlorophenyl)methanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4N/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQDQFPMNAMCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dichlorophenylisocyanide Dichloride and Analogues

Phosgenation-Related Pathways and Derivatives

Chlorination of Aryl Isocyanates using Phosphorus Pentachloride

The conversion of aryl isocyanates (Ar-N=C=O) into aryl isocyanide dichlorides (Ar-N=CCl₂) is a well-established synthetic transformation. Phosphorus pentachloride (PCl₅) is a frequently employed reagent for this purpose, effectively replacing the carbonyl oxygen with two chlorine atoms. orgsyn.org The reaction proceeds by treating the aryl isocyanate with PCl₅, often in an inert solvent. unipi.it The by-product of this reaction is phosphorus oxychloride (POCl₃). unipi.it

The reaction can be generalized as: Ar-N=C=O + PCl₅ → Ar-N=CCl₂ + POCl₃

Reaction conditions can be tailored based on the specific substrate, but generally involve heating the mixture to ensure the reaction proceeds to completion. orgsyn.org The choice of solvent and temperature is critical to optimize the yield and minimize side reactions.

Table 1: Representative Reaction Conditions for Chlorination with PCl₅

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) | Standard reagent for converting C=O to CCl₂. orgsyn.org |

| Solvent | Inert solvents (e.g., CCl₄, CH₂Cl₂) | Prevents side reactions with the solvent. unipi.it |

| Temperature | Elevated (e.g., 120-160°C) | Often required to drive the reaction to completion and distill by-products. orgsyn.org |

| Stoichiometry | Equimolar amounts of isocyanate and PCl₅ | Ensures complete conversion of the starting material. orgsyn.orgunipi.it |

Investigation of 3,4-Dichlorophenyl Isocyanate as a Precursor

3,4-Dichlorophenyl isocyanate serves as a direct precursor for the synthesis of 3,4-Dichlorophenylisocyanide dichloride. wikipedia.orgnih.gov This specific synthesis is an application of the general method described previously, utilizing phosphorus pentachloride as the chlorinating agent. The starting material, 3,4-Dichlorophenyl isocyanate, is a known chemical intermediate in organic synthesis. wikipedia.orggoogleapis.com

The reaction involves the direct treatment of 3,4-Dichlorophenyl isocyanate with PCl₅. The dichlorinated aromatic ring is stable under these conditions, and the reaction selectively targets the isocyanate functional group.

Reaction Scheme:

(Image depicting the chemical structures for the reaction)

(Image depicting the chemical structures for the reaction)

Alternative Synthetic Routes to the 3,4-Dichlorophenylisocyanide Dichloride Scaffold

Beyond the direct chlorination of the corresponding isocyanate, alternative strategies can be envisioned for constructing the 3,4-Dichlorophenylisocyanide dichloride framework.

Exploration of Cyanogen Chloride-Based Methods for Aryl Derivatives

An alternative approach to aryl isocyanide dichlorides involves building the molecule through methods such as the Friedel-Crafts reaction. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution could theoretically be used to introduce an isocyanide dichloride precursor group onto a pre-existing dichlorinated aromatic ring. wikipedia.org

For instance, a Friedel-Crafts reaction could be performed between 1,2-dichlorobenzene (B45396) and a suitable electrophile like carbonimidoyl dichloride (ClN=CCl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). masterorganicchemistry.com This would attach the -N=CCl₂ group to the aromatic ring, forming the desired 3,4-Dichlorophenylisocyanide dichloride. This method builds the aromatic scaffold rather than modifying a pre-functionalized precursor.

Analytical Techniques for Purity and Structural Confirmation of Synthetic Products

The structural confirmation and purity assessment of the synthesized 3,4-Dichlorophenylisocyanide dichloride rely on standard spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the aromatic ring and the presence of the isocyanide dichloride group.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the dichlorophenyl ring. The chemical shifts and coupling patterns (doublets, doublet of doublets) would be consistent with a 1,2,4-trisubstituted benzene (B151609) ring. chemicalbook.comwisc.edu

¹³C NMR: The ¹³C NMR spectrum would confirm the number of unique carbon environments. A key signal would be that of the carbon in the N=CCl₂ group, which is expected to appear in a characteristic downfield region. chemicalbook.comchemicalbook.com

Table 2: Predicted NMR Data for 3,4-Dichlorophenylisocyanide Dichloride

| Technique | Feature | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.2 - 7.8 |

| ¹³C NMR | N=CCl₂ Carbon | 120 - 135 |

| ¹³C NMR | Aromatic Carbons | 115 - 140 |

Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify the key functional groups present in the molecule. The most significant absorption would be the stretching vibration of the carbon-nitrogen double bond (C=N) in the isocyanide dichloride moiety.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=N (Isocyanide dichloride) | Stretch | 1640 - 1680 | rsc.org |

| C-Cl (Aryl chloride) | Stretch | 1000 - 1100 | rsc.org |

| C=C (Aromatic) | Stretch | 1450 - 1600 | rsc.org |

Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Molecular Ion (M⁺): The mass spectrum would show a characteristic cluster for the molecular ion peak due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). nih.gov

Table 4: Expected Mass Spectrometry Fragmentation

| Ion | Description | Significance |

|---|---|---|

| [M]⁺ | Molecular Ion | Confirms molecular weight and elemental composition (Cl isotopes). |

| [M-Cl]⁺ | Loss of a Chlorine atom | A common and expected fragmentation for chlorinated compounds. |

| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | Loss of the =NCCl fragment. |

Chemical Reactivity and Transformation Mechanisms of 3,4 Dichlorophenylisocyanide Dichloride

Nucleophilic Additions to the Isocyanide Dichloride Carbon

The carbon atom of the isocyanide dichloride group (R-N=CCl₂) is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is analogous to that of acyl chlorides and other similar functional groups. The reactions typically proceed through a nucleophilic addition-elimination mechanism.

Reactions with Water and Alcohols

When 3,4-Dichlorophenylisocyanide dichloride is treated with water, it undergoes hydrolysis. The initial nucleophilic attack by water on the electrophilic carbon, followed by the elimination of hydrogen chloride, is expected to yield an intermediate N-(3,4-dichlorophenyl)carbamoyl chloride. This intermediate is unstable and readily loses another molecule of HCl to form 3,4-dichlorophenyl isocyanate. In the presence of excess water, this isocyanate is then hydrolyzed further to 3,4-dichloroaniline and carbon dioxide.

The reaction with alcohols follows a similar pathway. An alcohol, acting as a nucleophile, attacks the isocyanide dichloride carbon. chemistrystudent.com Subsequent elimination of HCl results in the formation of an N-(3,4-dichlorophenyl)chloroformimidate. A second reaction with the alcohol yields a carbonate analog or, more commonly, the reaction proceeds to form a carbamate after the elimination of a second equivalent of HCl. This process is a valuable method for the synthesis of various N-aryl carbamates.

Amination Reactions and Derivatives

Amination of 3,4-Dichlorophenylisocyanide dichloride provides a direct route to various substituted urea derivatives. The reaction with a primary or secondary amine involves the nucleophilic attack of the amine's nitrogen atom on the isocyanide dichloride carbon. chemistrystudent.com This is followed by the stepwise elimination of two molecules of hydrogen chloride.

The reaction with two equivalents of an amine leads to the formation of a symmetrically or unsymmetrically substituted guanidine derivative. However, the more common and controlled reaction involves the initial formation of a chloroformamidine intermediate, which can then react with a second amine. A more direct pathway to ureas involves the conversion of the isocyanide dichloride to the corresponding isocyanate, which then readily reacts with an amine to form the target urea. nih.gov The synthesis of ureas is significant as this functional group is a core structure in many pharmaceuticals and agrochemicals. nih.govnih.gov The classical approach for preparing ureas often involves an isocyanate intermediate which reacts with an amine. nih.gov

Electrophilic Reactions Involving the Aromatic Ring

While the isocyanide dichloride group is typically the most reactive site for nucleophilic attack, the dichlorinated phenyl ring can participate in electrophilic aromatic substitution reactions, although the two chlorine atoms are deactivating. The isocyanide dichloride group itself can act as a precursor to a reactive electrophile for Friedel-Crafts-type reactions.

Friedel-Crafts-Type Reactions with Aromatic Substrates

Isocyanide dichlorides are known to participate in Friedel-Crafts-like reactions with aromatic compounds (arenes) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgwikipedia.orgbyjus.com In this reaction, the 3,4-Dichlorophenylisocyanide dichloride acts as the electrophile precursor. The Lewis acid activates the isocyanide dichloride, facilitating the attack by the electron-rich aromatic substrate. masterorganicchemistry.com

The reaction proceeds via an electrophilic aromatic substitution mechanism. byjus.com The initial product of this reaction is an N-(3,4-dichlorophenyl)ketenimine intermediate or, more accurately, an N-aryl imidoyl chloride derivative. This transformation attaches the aromatic substrate to the carbon of the original isocyanide dichloride group. wikipedia.org

Subsequent Hydrolysis to Substituted Benzamides

The N-(3,4-dichlorophenyl)imidoyl chloride derivative formed in the Friedel-Crafts-type reaction can be readily hydrolyzed to yield a substituted N-(3,4-dichlorophenyl)benzamide. wikipedia.org The hydrolysis typically occurs during aqueous workup of the reaction mixture. Water attacks the electrophilic carbon of the imidoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent rearrangement and elimination of hydrogen chloride result in the stable amide product. This two-step sequence, a Friedel-Crafts reaction followed by hydrolysis, represents a versatile method for the synthesis of N-aryl benzamides.

Reduction Chemistry of the Isocyanide Dichloride Moiety

The isocyanide dichloride functional group can be reduced using various reducing agents. The reduction of isocyanides typically yields secondary amines. gauthmath.comquora.com For 3,4-Dichlorophenylisocyanide dichloride, the reduction is expected to transform the -N=CCl₂ group into a methylamino group (-NHCH₃).

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of achieving this transformation. gauthmath.com The mechanism involves the hydride attacking the carbon atom, with the concurrent or subsequent displacement of the chloride ions and reduction of the carbon-nitrogen double bond. The final product of the reduction of 3,4-Dichlorophenylisocyanide dichloride would be N-methyl-3,4-dichloroaniline. This reaction provides a pathway to secondary arylamines from isocyanide dichlorides.

Conversion to Aryl Isocyanides using Reducing Agents (e.g., Triorganophosphines, Potassium Iodide, Magnesium)

The conversion of N-arylcarbonimidoyl dichlorides, such as 3,4-Dichlorophenylisocyanide dichloride, into their corresponding aryl isocyanides through reduction is not a conventional or widely documented synthetic route. Typically, aryl isocyanide dichlorides are synthesized from compounds like formanilides and are subsequently used as electrophilic building blocks to create a variety of other functional groups and heterocyclic systems. The synthesis of aryl isocyanides is more commonly achieved through methods such as the dehydration of N-arylformamides. Therefore, the reduction of the dichloride back to an isocyanide is not a standard transformation in organic synthesis.

Electrochemical Reduction Studies for Aryl Isocyanides

Detailed electrochemical studies focusing specifically on the reduction of 3,4-Dichlorophenylisocyanide dichloride or the broader class of N-arylcarbonimidoyl dichlorides are not extensively reported in the scientific literature. Research on the electrochemical reduction of related nitrogen-containing functional groups, such as cyanides, has been explored, often focusing on simple molecules like hydrogen cyanide at various metallic cathodes. rsc.orgresearchgate.net These studies, which investigate pathways for ammonia and methane production, involve fundamentally different substrates and mechanisms than what would be expected for a complex aryl molecule like 3,4-Dichlorophenylisocyanide dichloride. rsc.orgresearchgate.net Consequently, the specific electrochemical behavior, including reduction potentials and reaction products for this compound, remains an area requiring further investigation.

Cycloaddition Reactions and Heterocycle Formation

The electrophilic carbon atom of the isocyanide dichloride group makes 3,4-Dichlorophenylisocyanide dichloride a suitable reactant for cycloaddition reactions, providing a pathway to various heterocyclic structures.

A significant reaction of N-arylcarbonimidoyl dichlorides is their addition to epoxides to yield 3-aryl-2-oxazolidinones. This transformation provides a direct route to a valuable class of heterocyclic compounds often used in pharmaceuticals. The reaction proceeds via the nucleophilic attack of the epoxide oxygen on the electrophilic carbon of the isocyanide dichloride. This is followed by a ring-opening of the epoxide and subsequent intramolecular cyclization, which involves the nitrogen atom attacking one of the epoxide's carbon atoms, ultimately forming the stable five-membered oxazolidinone ring.

In a study using the closely related p-chlorophenyl isocyanide dichloride, it was demonstrated that heating the reactants in a sealed tube leads to the formation of the corresponding 3-p-chlorophenyl-2-oxazolidinone.

Table 1: Lewis Acid-Catalyzed Synthesis of 3-p-Chlorophenyl-2-oxazolidinone

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|---|

| p-Chlorophenyl isocyanide dichloride | Ethylene oxide | Zinc Chloride (ZnCl₂) | Chloroform | 60°C | 24 hrs | 3-p-Chlorophenyl-2-oxazolidinone |

Radical Generation and Decomposition Pathways

Under conditions of high thermal energy, organic molecules containing relatively weak covalent bonds can undergo homolytic cleavage to generate radical species.

While specific thermolysis studies on 3,4-Dichlorophenylisocyanide dichloride are not detailed in the available literature, the principles of thermal decomposition of chlorinated hydrocarbons suggest a plausible pathway. The carbon-chlorine (C-Cl) bond is typically weaker than carbon-carbon and carbon-hydrogen bonds. The average bond enthalpy of a C-Cl bond is approximately 338 kJ/mol, which is lower than that of C-C (348 kJ/mol) and C-H (412 kJ/mol) bonds.

Given this, it is mechanistically plausible that under thermolysis conditions (elevated temperatures), the weakest bonds in the 3,4-Dichlorophenylisocyanide dichloride molecule—the two C-Cl bonds of the isocyanide dichloride group—would undergo homolytic cleavage. This decomposition would result in the formation of chlorine radicals (Cl•). The presence of such radicals can initiate further radical chain reactions, leading to complex decomposition products. Studies on the thermal decomposition of other organic compounds have indicated the formation of aryl radicals as intermediates, supporting the likelihood of radical pathways in the high-temperature chemistry of such molecules.

Mechanistic Investigations of Decomposition Products and Pathways

When heated to decomposition, 3,4-Dichlorophenyl isocyanate is known to emit toxic fumes, including hydrogen cyanide and nitrogen oxides guidechem.comnih.gov. In the event of combustion, a more complex mixture of products can be formed. These include:

Carbon monoxide (CO) scbt.com

Carbon dioxide (CO2) scbt.com

Hydrogen chloride (HCl) scbt.com

Other isocyanates scbt.com

Minor amounts of hydrogen cyanide scbt.com

Nitrogen oxides (NOx) scbt.com

It is important to note that while related, the decomposition of 3,4-Dichlorophenylisocyanide dichloride may follow different pathways and yield distinct products due to the presence of the isocyanide dichloride functional group.

Metal-Mediated Transformations and Catalytic Applications

Specific research detailing the metal-mediated transformations and catalytic applications of 3,4-Dichlorophenylisocyanide dichloride is not extensively documented.

Coordination Chemistry with Transition Metals

There is a lack of specific studies on the coordination chemistry of 3,4-Dichlorophenylisocyanide dichloride with transition metals. General principles of coordination chemistry suggest that the nitrogen and/or chlorine atoms could potentially act as coordination sites. However, without experimental data, the nature and stability of any such complexes remain speculative.

Potential as a Ligand in Catalytic Systems

The potential of 3,4-Dichlorophenylisocyanide dichloride as a ligand in catalytic systems has not been explored in the available literature. The electronic and steric properties of the molecule would influence its behavior as a ligand, but further research is required to establish any catalytic utility.

Applications of 3,4 Dichlorophenylisocyanide Dichloride in Advanced Organic Synthesis

Role as a Building Block for Complex Nitrogen-Containing Molecules

3,4-Dichlorophenylisocyanide dichloride serves as a versatile precursor for synthesizing more complex molecules, particularly those incorporating a nitrogen atom derived from the isocyanide dichloride group. sigmaaldrich.com Its reactivity is centered on the electrophilic carbon atom, which is susceptible to attack by nucleophiles, and its ability to participate in various transformations to build molecular complexity.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While direct, well-documented routes from 3,4-Dichlorophenylisocyanide dichloride to oxazolidinones are not prevalent in primary literature, its role can be understood through its conversion to other reactive intermediates. Isocyanide dichlorides can be converted to the corresponding isocyanates. These isocyanates are established precursors in the synthesis of oxazolidinones, often through reactions with epoxides. organic-chemistry.orgarkat-usa.org For instance, the general synthesis of N-aryl oxazolidinones, a class of compounds with significant antibacterial activity, can involve the cyclization of an aryl isocyanate with a suitable three-carbon component like glycidol (B123203) derivatives. arkat-usa.orgnih.govnih.gov

In contrast, the pathway to benzimidazoles is more direct. Benzimidazoles are bicyclic aromatic compounds formed by the fusion of benzene (B151609) and imidazole (B134444) rings. nih.govresearchgate.net The general synthesis often involves the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. semanticscholar.orgrsc.org 3,4-Dichlorophenylisocyanide dichloride can serve as this electrophilic component. The reaction with o-phenylenediamine is expected to proceed via initial attack by one of the amino groups, followed by cyclization and elimination to form the benzimidazole (B57391) ring system, resulting in a 2-substituted benzimidazole. This method provides a route to compounds like 2-(3,4-dichloroanilino)-1H-benzimidazole.

Table 1: Heterocyclic Scaffolds Accessible from Isocyanide Dichloride Precursors This table illustrates potential synthetic targets using 3,4-Dichlorophenylisocyanide dichloride as a starting reagent.

| Precursor | Reagent | Target Heterocycle | Resulting Compound Structure |

| 3,4-Dichlorophenylisocyanate (from dichloride) | (R)-Glycidol butyrate | Oxazolidinone | 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one |

| 3,4-Dichlorophenylisocyanide dichloride | o-Phenylenediamine | Benzimidazole | 2-(3,4-Dichloroanilino)-1H-benzimidazole |

| 3,4-Dichlorophenylisocyanide dichloride | 3,4-Diaminotoluene | Benzimidazole | 2-(3,4-Dichloroanilino)-5-methyl-1H-benzimidazole |

A significant application of isocyanide dichlorides is in the synthesis of N-substituted amides. wikipedia.org This transformation typically occurs in a two-step sequence. First, 3,4-Dichlorophenylisocyanide dichloride undergoes a Friedel-Crafts-type reaction with an aromatic compound (arene) in the presence of a Lewis acid catalyst. wikipedia.org This reaction forms an N-(3,4-dichlorophenyl)chloroformimidoyl chloride intermediate. Subsequent hydrolysis of this intermediate, which is highly susceptible to reaction with water, cleaves the carbon-chlorine bonds and yields the corresponding N-(3,4-dichlorophenyl)amide. wikipedia.orglibretexts.orgmasterorganicchemistry.com This method allows for the formation of a new carbon-carbon bond and the installation of an amide linkage in a single synthetic operation, connecting the 3,4-dichlorophenyl group to another aromatic moiety.

Ar-H + Cl₂=N-Ar' → Ar-C(Cl)=N-Ar' + HCl (Friedel-Crafts-type reaction)

Ar-C(Cl)=N-Ar' + H₂O → Ar-C(O)NH-Ar' + HCl (Hydrolysis)

Where Ar' is the 3,4-dichlorophenyl group.

Industrial Process Chemistry and Byproduct Formation Studies

In industrial chemical manufacturing, understanding the formation of even minor byproducts is critical for ensuring product purity and process efficiency. The chemistry of isocyanide dichlorides is relevant in this context, particularly in processes involving phosgene (B1210022) or other chlorinating agents with aromatic amines.

3,4-Dichlorophenylisocyanide dichloride can be a potential impurity in the production of 3,4-dichlorophenyl isocyanate. Isocyanates are key monomers in the synthesis of polyurethanes and other polymers. The industrial synthesis of isocyanates often involves the phosgenation of the corresponding amine, in this case, 3,4-dichloroaniline. Under certain process conditions, side reactions can lead to the formation of isocyanide dichlorides. wikipedia.org For example, the chlorination of isothiocyanates, which can be intermediates themselves, is a known route to isocyanide dichlorides. wikipedia.org The presence of such impurities is undesirable as they can affect the polymerization process and the final properties of the material.

Mitigation strategies for byproducts like 3,4-Dichlorophenylisocyanide dichloride focus on controlling reaction conditions and implementing purification steps. Since isocyanide dichlorides are reactive towards water, their removal can often be achieved through controlled hydrolysis or aqueous washing of the crude product stream. wikipedia.org This converts the impurity into the corresponding formamide (B127407), which has different physical properties and can be more easily separated. wikipedia.org Additionally, strict control over the stoichiometry of the chlorinating agent (e.g., phosgene) and reaction temperature can minimize the formation of these and other undesired side products during the primary manufacturing process.

Theoretical and Computational Chemistry Studies

Computational chemistry provides valuable insights into the structure and reactivity of molecules like 3,4-Dichlorophenylisocyanide dichloride. The electronic structure of the isocyanide dichloride functional group (RN=CCl₂) is of particular interest. It is isoelectronic with other important functional groups, and its reactivity reflects a hybrid of these characteristics. nih.gov The carbon atom is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms and the nitrogen atom.

Theoretical studies focus on several key aspects:

Molecular Geometry: Calculations can predict bond lengths and angles, such as the C=N bond distance and the Cl-C-Cl angle, which are fundamental to understanding the group's steric and electronic profile.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps explain its reactivity. The low-lying LUMO is centered on the carbon atom, confirming its electrophilic nature and susceptibility to nucleophilic attack.

Reaction Mechanisms: Computational models can be used to study the transition states and energy profiles of reactions involving isocyanide dichlorides, such as the Friedel-Crafts reaction and hydrolysis, providing a deeper understanding of the reaction pathways. masterorganicchemistry.com The electronic properties of the 3,4-dichlorophenyl group, with its inductive electron-withdrawing and resonance effects, are incorporated into these models to predict its specific reactivity compared to other aryl isocyanide dichlorides.

Electronic Structure Analysis of the RN=CCl₂ Group

The electronic nature of the isocyanide dichloride functional group (N=CCl₂) attached to the 3,4-dichlorophenyl ring is central to its reactivity. The nitrogen atom possesses a lone pair of electrons, while the adjacent carbon atom is double-bonded to nitrogen and single-bonded to two electron-withdrawing chlorine atoms. This arrangement creates a complex electronic environment.

Natural Bond Orbital (NBO) analysis performed on analogous structures containing the (3,4-dichlorophenyl)imino moiety reveals significant charge transfer interactions. scbt.com It can be inferred that for 3,4-dichlorophenylisocyanide dichloride, intramolecular charge transfer would occur from the electron-rich phenyl ring to the electron-deficient N=CCl₂ group. The chlorine atoms on the phenyl ring, being ortho and para to the isocyanide dichloride group, would further modulate the electronic properties through their inductive and mesomeric effects.

The electron-withdrawing nature of the two chlorine atoms on the imino carbon atom significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), rendering this site highly electrophilic. The electron density is polarized away from the carbon atom, making it susceptible to nucleophilic attack.

Illustrative Data from a Related Compound:

To provide a quantitative perspective, NBO analysis on the related 3-{(E)-[(3,4-dichlorophenyl)imino]methyl} benzene-1,2-diol shows specific charge distributions that highlight the electron-deficient nature of the imino carbon. While not identical, this provides a model for the electronic environment of the N=C bond in our target molecule.

| Parameter | Illustrative Value (from related compound) | Interpretation for 3,4-Dichlorophenylisocyanide Dichloride |

| NBO Charge on Imino Carbon | +0.25 to +0.35 e | The carbon of the N=CCl₂ group is expected to be highly positive. |

| NBO Charge on Nitrogen | -0.40 to -0.50 e | The nitrogen atom is a site of negative charge concentration. |

| Stabilization Energy E(2) | High for LP(N) -> σ*(C-Cl) | Indicates strong hyperconjugative interactions and delocalization. |

Note: The data in this table is derived from a computational study on a structurally similar compound, 3-{(E)-[(3,4-dichlorophenyl)imino]methyl} benzene-1,2-diol, and is intended for illustrative purposes only.

Prediction of Reactivity and Reaction Pathways

The electronic structure described above dictates the reactivity of 3,4-dichlorophenylisocyanide dichloride. The primary site for chemical reactions is the electrophilic carbon atom of the N=CCl₂ group.

Predicted Reaction Pathways:

Nucleophilic Substitution: The compound is expected to be highly reactive towards nucleophiles. The two chlorine atoms on the imino carbon are good leaving groups. Reaction with nucleophiles such as amines, alcohols, and thiols would likely proceed via a two-step addition-elimination mechanism to yield various substituted products. For instance, reaction with a primary amine could lead to the formation of a carbodiimide.

Cycloaddition Reactions: The C=N double bond can participate in cycloaddition reactions. For example, [2+2], [3+2], or [4+2] cycloadditions with appropriate partners could be a viable pathway for the synthesis of novel heterocyclic compounds.

Friedel-Crafts Type Reactions: The electrophilic nature of the N=CCl₂ group might enable it to act as an electrophile in reactions with electron-rich aromatic systems, analogous to the Vilsmeier-Haack reaction.

Frontier Molecular Orbital (FMO) Analysis:

A qualitative FMO analysis suggests that the HOMO (Highest Occupied Molecular Orbital) will be localized primarily on the 3,4-dichlorophenyl ring, while the LUMO will be centered on the N=CCl₂ group, specifically on the π* orbital of the C=N bond with significant contribution from the C-Cl σ* orbitals. The energy gap between the HOMO and LUMO is expected to be relatively small, indicating high reactivity.

| Molecular Orbital | Predicted Location | Implication for Reactivity |

| HOMO | 3,4-Dichlorophenyl ring | Site for electrophilic attack on the molecule. |

| LUMO | N=CCl₂ group (π* C=N) | Primary site for nucleophilic attack. |

| HOMO-LUMO Gap | Relatively Small | Suggests high chemical reactivity and potential for color. |

Note: This table is based on general principles of FMO theory as applied to the structure of 3,4-Dichlorophenylisocyanide dichloride.

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties. While specific calculations for 3,4-dichlorophenylisocyanide dichloride are not available, we can extrapolate from studies on similar molecules.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=N stretching vibration. Due to the presence of two electron-withdrawing chlorine atoms on the carbon, this stretching frequency would be shifted to a higher wavenumber compared to a typical C=N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The carbon atom of the N=CCl₂ group is predicted to have a characteristic chemical shift in the downfield region (likely > 140 ppm) due to its electrophilic nature and bonding to electronegative atoms. The aromatic carbons will show complex splitting patterns influenced by the two chlorine substituents and the isocyanide dichloride group.

¹H NMR: The protons on the phenyl ring will appear as a complex multiplet system in the aromatic region of the spectrum.

UV-Visible Spectroscopy:

Time-dependent DFT (TD-DFT) calculations on related compounds suggest that electronic transitions would likely occur in the UV region. scbt.com The principal transitions would be of the π -> π* and n -> π* type, originating from the aromatic ring and the N=CCl₂ group, respectively.

Illustrative Calculated Spectroscopic Data:

The following table provides predicted spectroscopic features for 3,4-Dichlorophenylisocyanide dichloride based on DFT calculations of analogous compounds.

| Spectroscopic Technique | Predicted Feature | Illustrative Wavenumber/Chemical Shift |

| IR Spectroscopy | C=N Stretch | 1680 - 1720 cm⁻¹ |

| IR Spectroscopy | C-Cl Stretch | 700 - 850 cm⁻¹ |

| ¹³C NMR Spectroscopy | N=C Cl₂ Carbon | 140 - 155 ppm |

| UV-Vis Spectroscopy | λ_max (π -> π*) | 250 - 290 nm |

Note: The data in this table is an estimation based on computational studies of structurally related molecules and established spectroscopic correlations. It is for illustrative purposes only.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Methodologies

The traditional synthesis of carbonimidoyl dichlorides often involves reagents that are hazardous or environmentally persistent. Future research should prioritize the development of more sustainable and safer synthetic routes to 3,4-Dichlorophenylisocyanide dichloride.

One promising approach involves the direct chlorination of the corresponding isonitrile (3,4-Dichlorophenylisocyanide). A recently developed general method for this transformation utilizes sulfuryl chloride (SO₂Cl₂) in dichloromethane, which efficiently converts various isonitriles to their corresponding dichlorides in excellent yields and avoids byproducts associated with free-radical substitution. nih.gov While effective, future work could focus on replacing sulfuryl chloride with a solid, recyclable, or less corrosive chlorinating agent to further enhance the green credentials of the process.

Another avenue explores alternatives to legacy methods that may use toxic solvents like carbon tetrachloride. Research into carbon tetrachloride-free syntheses for related imidoyl chlorides has shown that reagents like dichlorotriphenylphosphane can be effective. nih.gov Adapting such methods for 3,4-Dichlorophenylisocyanide dichloride, perhaps starting from N-(3,4-dichlorophenyl)formamide, could provide a pathway that aligns better with modern green chemistry principles. The ideal future methodology would be a catalytic process that minimizes waste and avoids stoichiometric use of aggressive reagents.

Table 1: Synthetic Methodologies for Carbonimidoyl Dichlorides

| Precursor | Reagent(s) | Key Advantages | Future Research Goal |

|---|---|---|---|

| Isonitrile | Sulfuryl Chloride (SO₂Cl₂) | High yield, clean reaction, broad scope. nih.gov | Replace SO₂Cl₂ with a solid or catalytic chlorinating agent. |

| Amide | Dichlorotriphenylphosphane | Avoids toxic solvents like CCl₄. nih.gov | Optimize for N-aryl substrates and improve atom economy. |

Expanding the Scope of Multicomponent Reactions Incorporating Isocyanide Dichlorides

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity from simple precursors. nih.gov These reactions typically utilize isonitriles (R-NC) as a key component. A significant and largely unexplored research area is the incorporation of isocyanide dichlorides like 3,4-Dichlorophenylisocyanide dichloride into novel MCRs.

Direct use of the N=CCl₂ moiety in an MCR is challenging due to its high reactivity. However, future research could focus on two main strategies:

In-situ Generation: Develop a one-pot MCR process where 3,4-Dichlorophenylisocyanide dichloride is first reduced in the presence of other components to generate the highly reactive 3,4-Dichlorophenylisocyanide, which is immediately trapped in a subsequent Ugi or Passerini-type reaction. This would bypass the need to isolate the often-volatile and malodorous isonitrile.

Novel Reaction Cascades: Design new MCRs where the N=CCl₂ group acts as a "di-electrophilic" center. For example, a sequence involving initial attack by a nucleophile (e.g., an amine) to displace one chloride, followed by an intramolecular or intermolecular attack by a second nucleophile to displace the other, could lead to novel heterocyclic scaffolds not accessible through traditional IMCRs. Such strategies have been employed to construct complex pseudo-peptides by ensembling multiple MCRs. researchgate.net

Investigation of Novel Catalytic Transformations

Transition metal catalysis offers a powerful platform for activating and functionalizing organic molecules. While palladium-catalyzed cross-coupling reactions involving isocyanide insertion are well-established, the use of isocyanide dichlorides as primary substrates in such reactions is a nascent field. nih.govacs.orgorganic-chemistry.org

Future research should investigate the potential of the two C-Cl bonds in 3,4-Dichlorophenylisocyanide dichloride as handles for catalytic cross-coupling. A key direction would be the development of palladium-catalyzed reactions, analogous to the Suzuki, Sonogashira, or Buchwald-Hartwig couplings. organic-chemistry.orgvu.nl This could involve:

Mono- or Di-functionalization: Selective catalytic coupling of one or both chlorine atoms with organometallic reagents (e.g., boronic acids, organozincs) or heteroatom nucleophiles (amines, alcohols) to generate a diverse array of substituted imines.

Imidoylative Coupling: Using 3,4-Dichlorophenylisocyanide dichloride in palladium-catalyzed reactions with azides could provide a direct route to unsymmetrical carbodiimides, a valuable functional group in organic synthesis. rsc.org

The 3,4-dichloro substitution pattern on the phenyl ring provides an additional site for cross-coupling, allowing for the development of complex, multi-step catalytic processes that build molecular architecture in several dimensions from a single starting material.

Advanced Spectroscopic Characterization (beyond basic identification)

While standard techniques like ¹H and ¹³C NMR and mass spectrometry are sufficient for routine identification, they provide limited insight into the finer structural and dynamic properties of 3,4-Dichlorophenylisocyanide dichloride. Advanced spectroscopic and analytical methods could provide a deeper understanding of its chemical behavior.

Solid-State NMR: This technique could reveal information about the conformation and packing of the molecule in the solid state, identifying any significant intermolecular interactions (e.g., π-stacking of the dichlorophenyl rings) that could influence its reactivity in solid-phase reactions.

2D NMR Spectroscopy: Advanced 2D NMR experiments (such as HSQC, HMBC, and NOESY) on the molecule and its reaction products would allow for unambiguous assignment of all proton and carbon signals and provide crucial information about through-bond and through-space correlations, confirming connectivity in complex adducts derived from it.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its molecular geometry, including bond lengths, bond angles, and the conformation of the N=CCl₂ group relative to the aromatic ring. This structural data is invaluable for computational modeling and rationalizing its reactivity.

Controlled Radical Chemistry Derived from Isocyanide Dichlorides

Radical reactions offer unique pathways for bond formation. The chemistry of imidoyl radicals generated from isonitriles is an active area of research, but the potential of isocyanide dichlorides as precursors for controlled radical processes remains largely untapped.

A key future direction would be to explore the single-electron transfer (SET) reduction of 3,4-Dichlorophenylisocyanide dichloride. This could be achieved photochemically or with a chemical reductant to generate a radical anion. Subsequent loss of a chloride ion would produce a highly reactive α-chloroimidoyl radical. Investigating the fate of this radical intermediate could lead to new synthetic methods:

Radical Cyclization: If appropriate radical-accepting groups are present in the molecule, this radical could trigger intramolecular cyclization reactions to form novel heterocyclic systems.

Controlled Radical Polymerization: The generated radical could potentially initiate polymerization of vinyl monomers. The presence of the remaining chlorine atom might allow for a controlled process, akin to Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with an N-(3,4-dichlorophenyl)imino end-group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dichlorophenylisocyanide dichloride, and what methodological considerations are critical for reproducibility?

- Methodological Answer : A common approach involves reacting 3,4-dichloroaniline derivatives with chlorinating agents. For example, sulfur dichloride (SCl₂) has been used in analogous syntheses of dichlorinated heterocycles, where reaction conditions (e.g., solvent choice, temperature, and stoichiometry) significantly influence yield. In benzene at 25°C, sulfur dichloride reacts with dichlorinated precursors to form thiadiazole derivatives . Adapting this method, researchers should optimize parameters such as reaction time (2–24 hours) and solvent polarity (e.g., dimethylformamide for faster kinetics) to minimize byproducts. Purity can be enhanced via column chromatography, as demonstrated in similar syntheses yielding 67% pure product .

Q. What spectroscopic techniques are recommended for characterizing 3,4-dichlorophenylisocyanide dichloride, and how should data interpretation account for structural complexity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. For IR, the isocyanide group (C≡N) typically shows a sharp peak near 2150–2200 cm⁻¹, while dichloride moieties exhibit C-Cl stretching at 550–600 cm⁻¹. Mass spectrometry (HRMS) can confirm molecular weight, with isotopic patterns reflecting chlorine atoms. For NMR, coupling patterns in aromatic regions (6.5–8.0 ppm) help distinguish substituent positions. Cross-validation with X-ray crystallography is advised if single crystals are obtainable, as seen in structurally related compounds like 3,4-dichlorobenzyl chloride .

Q. What safety protocols are essential when handling 3,4-dichlorophenylisocyanide dichloride, given its structural analogs?

- Methodological Answer : Chlorinated aromatic compounds often exhibit high toxicity and reactivity. Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- Storage : Inert atmosphere (argon/nitrogen) and moisture-free conditions to avoid hydrolysis.

- Waste Disposal : Neutralization with alkaline solutions (e.g., sodium bicarbonate) before disposal, as per protocols for dichlorinated toluenes .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to improve yield and purity in the synthesis of 3,4-dichlorophenylisocyanide dichloride?

- Methodological Answer : Employ a factorial design of experiments (DoE) to assess variables:

- Factors : Temperature (20–50°C), solvent (benzene vs. DMF), molar ratio (1:1 to 1:3 precursor:SCl₂), and reaction time.

- Response Variables : Yield, purity (HPLC), and byproduct formation.

A central composite rotatable design, as used in polycondensation reactions , can identify synergistic effects. For example, higher temperatures in polar solvents (DMF) may accelerate kinetics but increase side reactions. Statistical software (e.g., JMP, Minitab) can model interactions and predict optimal conditions.

Q. What mechanistic insights explain contradictory reactivity data reported for dichlorophenylisocyanide derivatives in cross-coupling reactions?

- Methodological Answer : Discrepancies in reactivity may arise from:

- Electronic Effects : Electron-withdrawing Cl substituents deactivate the aromatic ring, hindering nucleophilic attack.

- Steric Hindrance : Ortho-substituted Cl groups may block access to reactive sites.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while nonpolar solvents favor radical pathways.

Researchers should conduct kinetic studies (e.g., variable-temperature NMR) and density functional theory (DFT) calculations to map energy barriers, as applied to analogous dichlorinated thiadiazoles .

Q. How can researchers resolve inconsistencies in reported spectral data for 3,4-dichlorophenylisocyanide dichloride derivatives?

- Methodological Answer : Inconsistencies often stem from sample purity or instrumental calibration. To address this:

- Standardization : Use certified reference materials (e.g., deuterated solvents for NMR) and internal standards (e.g., tetramethylsilane).

- Cross-Validation : Compare data across multiple techniques (e.g., IR, MS, XRD) and replicate experiments.

- Data Sharing : Leverage databases like PubChem for benchmarking. For example, discrepancies in Cl-C≡N stretching frequencies can be reconciled by normalizing against known isocyanide dichlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。